Bleformin A

Description

Properties

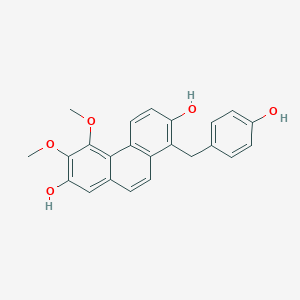

Molecular Formula |

C23H20O5 |

|---|---|

Molecular Weight |

376.4 g/mol |

IUPAC Name |

1-[(4-hydroxyphenyl)methyl]-5,6-dimethoxyphenanthrene-2,7-diol |

InChI |

InChI=1S/C23H20O5/c1-27-22-20(26)12-14-5-8-16-17(21(14)23(22)28-2)9-10-19(25)18(16)11-13-3-6-15(24)7-4-13/h3-10,12,24-26H,11H2,1-2H3 |

InChI Key |

IGTVSCBNMFRKPM-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C2C=CC3=C(C2=C1OC)C=CC(=C3CC4=CC=C(C=C4)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Bleomycin-Induced DNA Strand Breaks

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bleomycin (BLM), a glycopeptide antibiotic isolated from Streptomyces verticillus, is a potent chemotherapeutic agent employed in the treatment of various malignancies, including Hodgkin's lymphoma, testicular cancers, and squamous cell carcinomas.[1] Its cytotoxic effects are primarily attributed to its ability to induce both single- and double-strand breaks in DNA.[2][3] This guide provides a detailed technical overview of the molecular mechanisms underpinning bleomycin's action on DNA, with a focus on the activation process, the chemistry of DNA cleavage, and the sequence specificity of these events. The information is intended for researchers, scientists, and professionals involved in drug development who require a deep understanding of this complex process.

Activation of Bleomycin: The Formation of the Active Complex

The antitumor activity of bleomycin is contingent upon its chelation with a metal cofactor, most notably iron, and its subsequent activation by molecular oxygen.[4][5] The process begins with the binding of ferrous iron (Fe(II)) to the β-aminoalanine, pyrimidine, and imidazole domains of the bleomycin molecule. This forms the bleomycin-Fe(II) complex.

In the presence of molecular oxygen, the bleomycin-Fe(II) complex undergoes a one-electron oxidation to form a bleomycin-Fe(III)-superoxide intermediate. This is followed by the uptake of a second electron from a reducing agent, such as a thiol, which leads to the formation of the key active species: activated bleomycin , a hydroperoxo-Fe(III) complex (BLM-Fe(III)-OOH).[6][7] This activated complex is the ultimate DNA-cleaving agent.

Caption: Activation pathway of bleomycin to its DNA-cleaving form.

The Chemistry of DNA Strand Scission

Activated bleomycin binds to DNA primarily through its bithiazole tail, which intercalates into the DNA minor groove, and through electrostatic interactions between the positively charged terminal amine and the negatively charged phosphate backbone.[8] The preferred binding sites are guanine-pyrimidine (5'-GPu-3') sequences, particularly 5'-GT-3' and 5'-GC-3' sequences.[9][10]

Once bound, the activated bleomycin complex initiates DNA cleavage via the abstraction of a hydrogen atom from the C-4' position of the deoxyribose sugar.[11][12] This is the rate-determining step in the cleavage process.[12] The resulting C-4' radical can then proceed down two main pathways, depending on the availability of oxygen.

Oxygen-Dependent Pathway

In the presence of oxygen, the C-4' radical reacts with O₂ to form a 4'-peroxyl radical. This intermediate undergoes a Criegee-type rearrangement, leading to the cleavage of the C3'-C4' bond of the deoxyribose backbone. This results in a direct single-strand break, producing a 3'-phosphoglycolate and a 5'-phosphate terminus, along with the release of a base propenal.[6]

Oxygen-Independent Pathway

Under anaerobic conditions, the C-4' radical can be oxidized, leading to the formation of a 4'-hydroxylated abasic site. This lesion is unstable and can lead to a strand break upon subsequent alkaline treatment.[6]

Caption: The chemical pathways of bleomycin-induced DNA strand cleavage.

Double-Strand Breaks

While single-strand breaks are the more frequent lesion, the cytotoxicity of bleomycin is more closely associated with its ability to induce double-strand breaks.[2][3] A proposed mechanism for double-strand cleavage involves a single bleomycin molecule causing two cleavage events without dissociating from the DNA. After the initial single-strand break, the bleomycin-Fe(III) complex can be reactivated by the 4'-peroxyl derivative of the deoxyribose, which is produced during the first cleavage event.[13] This reactivated bleomycin can then induce a second break on the opposing strand, often in close proximity to the first.[13][14]

The structure of these double-strand breaks predominantly results in blunt ends or single-base 5' extensions.[14]

Quantitative Data on DNA Cleavage

The ratio of single-strand breaks (ss) to double-strand breaks (ds) is a key parameter in evaluating the efficacy of different bleomycin analogs. This ratio can be influenced by the specific bleomycin derivative and the experimental conditions.

| Bleomycin Analog | ss:ds Ratio (Hairpin Assay) | ss:ds Ratio (Plasmid Relaxation Assay) | Reference |

| Bleomycin A2 | 3.4:1 | 7.3:1 | [2] |

| Bleomycin A5 | 3.1 ± 0.3:1 | 5.8:1 | [2] |

| CD-BLM | 6.7 ± 1.2:1 | 2.8:1 | [2] |

Experimental Protocols

Supercoiled Plasmid Relaxation Assay

This assay is used to quantify both single- and double-strand DNA breaks.

Methodology:

-

Supercoiled plasmid DNA (e.g., pBR322) is incubated with varying concentrations of bleomycin in the presence of Fe(II) and a reducing agent (e.g., dithiothreitol) in a suitable buffer (e.g., Tris-HCl) at 37°C for a defined period.

-

The reaction is stopped by the addition of a chelating agent (e.g., EDTA).

-

The different topological forms of the plasmid DNA (supercoiled, relaxed circular, and linear) are separated by agarose gel electrophoresis.

-

The gel is stained with an intercalating dye (e.g., ethidium bromide) and visualized under UV light.

-

The amount of each DNA form is quantified by densitometry. The conversion of supercoiled to relaxed circular DNA represents single-strand breaks, while the formation of linear DNA indicates double-strand breaks.

32P-End-Labeled DNA Cleavage Assay

This method allows for the precise determination of cleavage sites at the nucleotide level.

Methodology:

-

A DNA fragment of a known sequence is labeled at one 5' or 3' end with 32P.

-

The labeled DNA is incubated with bleomycin and its cofactors as described above.

-

The reaction products are denatured and separated by high-resolution denaturing polyacrylamide gel electrophoresis alongside a sequencing ladder (e.g., Maxam-Gilbert sequencing) of the same DNA fragment.

-

The gel is exposed to a phosphor screen or X-ray film to visualize the radioactive fragments.

-

The positions of the cleavage products are compared to the sequencing ladder to identify the exact nucleotide(s) at which cleavage occurred.

Caption: Workflow for key experiments to study bleomycin-induced DNA damage.

Conclusion

The mechanism of bleomycin-induced DNA strand breakage is a multifaceted process involving metal chelation, oxidative activation, and a complex series of chemical reactions with the deoxyribose backbone of DNA. A thorough understanding of this mechanism is crucial for the rational design of new bleomycin analogs with improved efficacy and reduced toxicity, as well as for the development of novel therapeutic strategies that leverage its DNA-damaging properties. The experimental protocols outlined provide a framework for the continued investigation of this important anticancer agent.

References

- 1. Bleomycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Mechanistic studies on bleomycin-mediated DNA damage: multiple binding modes can result in double-stranded DNA cleavage - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. DNA strand scission by activated bleomycin group antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Oxidative Toxicology of Bleomycin: Role of the Extracellular Redox Environment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. An active intermediate formed in the reaction of bleomycin-Fe(II) complex with oxygen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. The sequence specificity of bleomycin-induced DNA damage in intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The DNA sequence specificity of bleomycin cleavage in a systematically altered DNA sequence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Mechanism of bleomycin: evidence for a rate-determining 4'-hydrogen abstraction from poly(dA-dU) associated with the formation of both free base and base propenal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pnas.org [pnas.org]

- 14. Structure of bleomycin-induced DNA double-strand breaks: predominance of blunt ends and single-base 5' extensions - PubMed [pubmed.ncbi.nlm.nih.gov]

Safety Operating Guide

Navigating the Safe Disposal of Bleomycin A: A Guide for Laboratory Professionals

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of potent compounds like Bleomycin A is paramount. This guide provides essential, step-by-step procedures for the proper disposal of Bleomycin A, safeguarding both laboratory personnel and the environment.

Based on available safety data for the closely related compound Bleomycin, it is imperative to treat Bleomycin A as a hazardous substance requiring specialized disposal protocols. Bleomycin is classified as mutagenic, carcinogenic, and toxic for reproduction.[1][2] Therefore, all waste containing Bleomycin A must be managed by a licensed and approved waste disposal facility.[1][3]

Hazard Summary for Bleomycin

The following table summarizes the key hazards associated with Bleomycin, which should be considered analogous for Bleomycin A in the absence of specific data.

| Hazard Classification | Description |

| Germ Cell Mutagenicity | May cause genetic defects.[1] |

| Carcinogenicity | Suspected of causing cancer.[1][4] |

| Reproductive Toxicity | Suspected of damaging fertility or the unborn child.[1][2] |

| Acute Toxicity (Oral) | Harmful if swallowed.[2][4] |

| Skin Irritation | Causes skin irritation.[2][4] |

| Eye Irritation | Causes serious eye irritation.[2][4] |

| Respiratory/Skin Sensitization | May cause allergy or asthma symptoms or breathing difficulties if inhaled. May cause an allergic skin reaction.[2] |

Experimental Protocols: Proper Disposal of Bleomycin A

This protocol outlines the necessary steps for the safe disposal of Bleomycin A waste, including contaminated labware and unused product.

Objective: To safely collect, contain, and dispose of Bleomycin A waste in accordance with regulatory guidelines.

Materials:

-

Appropriate Personal Protective Equipment (PPE):

-

Chemical-resistant gloves

-

Protective clothing

-

Eye protection (safety glasses or goggles)

-

Face protection (face shield)

-

Respiratory protection (required when dusts are generated)[1]

-

-

Clearly labeled, leak-proof, and puncture-resistant waste containers

-

Biohazard bags (if applicable)

-

Approved hazardous waste disposal service

Procedure:

-

Wear Appropriate PPE: Before handling any Bleomycin A waste, ensure you are wearing the full complement of personal protective equipment to prevent skin, eye, and respiratory exposure.[1][4]

-

Segregate Waste:

-

Solid Waste: Collect all contaminated solid waste, such as gloves, bench paper, and empty vials, in a designated, clearly labeled hazardous waste container.

-

Liquid Waste: Collect all contaminated liquid waste in a sealed, leak-proof container that is clearly labeled as hazardous waste containing Bleomycin A. Do not dispose of liquid Bleomycin A waste down the drain.[4]

-

Sharps: Any contaminated sharps, such as needles or broken glass, must be placed in a designated, puncture-resistant sharps container.

-

-

Containment and Labeling:

-

Ensure all waste containers are tightly sealed to prevent leaks or spills.

-

Label all containers clearly with "Hazardous Waste" and "Bleomycin A." Include the date of accumulation.

-

-

Storage:

-

Store the sealed hazardous waste containers in a designated, secure area away from general laboratory traffic.

-

The storage area should be well-ventilated.[1]

-

-

Arrange for Professional Disposal:

Visualizing the Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of Bleomycin A waste.

Caption: Workflow for the safe disposal of Bleomycin A waste.

References

Safeguarding Researchers: A Guide to Handling Blefornin A

Researchers and drug development professionals handling Blefornin A, a potentially cytotoxic compound, must adhere to stringent safety protocols to minimize exposure and ensure a safe laboratory environment. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to support the safe handling of this potent research chemical.

Personal Protective Equipment (PPE)

The primary defense against exposure to hazardous chemicals is the consistent and correct use of Personal Protective Equipment. When handling Blefornin A, a comprehensive PPE strategy is crucial.

| PPE Component | Specification | Rationale |

| Gloves | Double-gloving with chemotherapy-rated nitrile gloves. | Provides a robust barrier against skin contact. The outer glove can be removed immediately in case of contamination, leaving a clean glove underneath. |

| Gown | Disposable, solid-front, back-closing gown made of a low-permeability fabric with long sleeves and tight-fitting cuffs. | Protects skin and personal clothing from splashes and aerosol exposure.[1][2] |

| Eye and Face Protection | Chemical splash goggles and a full-face shield. | Shields the eyes and face from splashes of liquids or fine particles.[1][2][3] |

| Respiratory Protection | A fit-tested N95 or higher-level respirator. | Necessary when handling the compound as a powder or when there is a risk of aerosol generation.[3] |

| Shoe Covers | Disposable shoe covers. | Prevents the tracking of contamination out of the designated work area.[1] |

Operational Plan: From Receipt to Experimentation

A systematic approach to handling Blefornin A from the moment it arrives in the laboratory is essential for maintaining a safe work environment.

Receiving and Unpacking

-

Inspect Package: Upon receipt, visually inspect the shipping container for any signs of damage or leakage.

-

Don PPE: Before opening, don the appropriate PPE as outlined in the table above.

-

Controlled Unpacking: Open the package within a chemical fume hood or other designated containment area.

-

Verify and Store: Confirm the contents match the order and transfer the primary container to a clearly labeled, sealed, and secondary container. Store in a secure, designated location away from incompatible materials.

Preparation of Solutions

-

Work in Containment: All manipulations of Blefornin A, including weighing and preparing solutions, must be performed in a certified chemical fume hood, biological safety cabinet, or glove box to prevent the release of airborne particles.[2]

-

Use Designated Equipment: Utilize dedicated labware and equipment for handling Blefornin A. If not possible, thoroughly decontaminate all equipment after use.

-

Prevent Aerosolization: When dissolving the compound, add the solvent slowly and carefully to the solid to avoid generating dust or aerosols.

Disposal Plan: Managing Contaminated Waste

Proper segregation and disposal of all waste contaminated with Blefornin A are critical to prevent environmental contamination and accidental exposure.

-

Segregation at the Source: All disposable items that have come into contact with Blefornin A, including gloves, gowns, shoe covers, pipette tips, and empty vials, must be segregated as cytotoxic waste.[4]

-

Waste Containers: Use clearly labeled, leak-proof, and puncture-resistant containers specifically designated for cytotoxic waste.[5][6] These containers are often color-coded, typically with a purple lid or label.[5][6][7]

-

Sharps Disposal: All sharps, such as needles and syringes, must be disposed of in a designated cytotoxic sharps container.[6]

-

Liquid Waste: Unused solutions containing Blefornin A should be collected in a labeled, sealed waste container. Do not dispose of this waste down the drain.

-

Final Disposal: All cytotoxic waste must be disposed of through a licensed hazardous waste disposal service, typically via high-temperature incineration.[7][8]

Spill Management

In the event of a spill, immediate and appropriate action is necessary to contain the contamination and protect personnel.

-

Evacuate and Alert: Immediately alert others in the area and evacuate if necessary.

-

Don PPE: Before attempting to clean the spill, don the full complement of recommended PPE, including respiratory protection.[3]

-

Contain the Spill: Use a cytotoxic spill kit to absorb and contain the spill.[2]

-

Decontaminate: Clean the affected area with an appropriate deactivating agent or a strong detergent solution, followed by a thorough rinsing.

-

Dispose of Cleanup Materials: All materials used for spill cleanup must be disposed of as cytotoxic waste.[3]

Experimental Workflow for Handling Blefornin A

Caption: Workflow for the safe handling of Blefornin A.

References

- 1. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cytotoxic Drug Safety [tru.ca]

- 3. ipservices.care [ipservices.care]

- 4. Cytotoxic Waste Disposal & Management | Cleanaway [cleanaway.com.au]

- 5. Cytotoxic and cytostatic drugs | NetRegs | Environmental guidance for your business in Northern Ireland & Scotland [netregs.org.uk]

- 6. sharpsmart.co.uk [sharpsmart.co.uk]

- 7. Safe disposal of Cytotoxic and Pharma Waste - Novus [novus-environmental.co.uk]

- 8. acewaste.com.au [acewaste.com.au]

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.